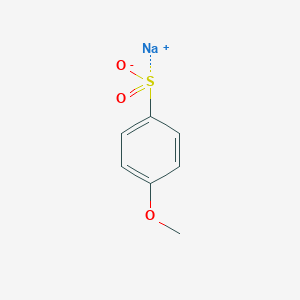

sodium;4-methoxybenzenesulfinate

Description

Significance of Arylsulfinates as Building Blocks in Organosulfur Synthesis

Sodium arylsulfinates, including sodium 4-methoxybenzenesulfinate, are crucial intermediates in the synthesis of a wide array of organosulfur compounds. nih.gov These compounds are significant because the inclusion of sulfur-containing functional groups is a common strategy in the development of pharmaceuticals and functional materials. polyu.edu.hk The versatility of arylsulfinates stems from their ability to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govsemanticscholar.org

This flexibility allows for the construction of various carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds, making them indispensable tools for synthetic chemists. nih.govrsc.org One of their key advantages is serving as a stable and non-volatile surrogate for thiols, which are often pungent and prone to oxidation. polyu.edu.hk The use of arylsulfinates circumvents many of the challenges associated with handling traditional sulfur reagents. polyu.edu.hk

The scope of organosulfur compounds accessible from sodium arylsulfinates is extensive, as detailed in the table below.

Table 2: Key Organosulfur Compounds Synthesized from Sodium Arylsulfinates

| Compound Class | Synthetic Transformation | Significance |

|---|---|---|

| Sulfones | C–S bond formation via coupling with aryl halides, alkenes, or alkynes. nih.govdomainex.co.uk | Found in numerous biologically active molecules and are important structural motifs in medicinal chemistry. researchgate.netresearchgate.net |

| Sulfonamides | N–S bond formation via coupling with amines or their derivatives. nih.govrsc.org | A core functional group in a large number of antibacterial drugs and other pharmaceuticals. polyu.edu.hk |

| Thiosulfonates | S–S bond formation via coupling with thiols or disulfides. nih.govsemanticscholar.org | Used in various biological studies and as synthetic intermediates. nih.gov |

| Sulfides (Thioethers) | C–S bond formation via reductive coupling reactions. polyu.edu.hknih.gov | Prevalent structures in pharmaceuticals, natural products, and functional materials. nih.gov |

Historical Development and Evolution of Sodium Arylsulfinate Chemistry

The chemistry of sodium arylsulfinates has evolved significantly from early, often harsh, synthetic methods to more sophisticated and milder protocols.

Historically, the preparation of sodium arylsulfinates often involved multi-step processes. One conventional method included the reduction of aryl sulfonyl chlorides with a reducing agent like sodium sulfite (B76179). google.com This approach, while effective, required the prior synthesis of the sulfonyl chloride, which itself could involve harsh reagents like chlorosulfonic acid. Another early route involved the Michael addition of thiols to acrylonitrile, followed by oxidation to a sulfone, and subsequent cleavage to yield the desired sodium sulfinate. nih.gov These methods often suffered from limited substrate scope and the use of aggressive reagents.

A significant advancement in the field was the development of methods that allowed for more direct synthesis from readily available starting materials. A notable evolution was the use of sulfur dioxide surrogates. For instance, Odell and co-workers developed a convenient synthesis from aryl bromides using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govresearchgate.net This method involves the in-situ generation of an organometallic reagent (aryl magnesium or aryl lithium) which is then trapped with DABSO, providing the corresponding sodium arylsulfinate in good yields after an aqueous workup. nih.govresearchgate.net This represented a move towards more practical and efficient preparations from common precursors.

More recent developments have focused on even more direct and environmentally benign approaches, such as those utilizing diaryliodonium salts which can react with sodium formaldehyde (B43269) sulfoxylate (B1233899) to produce aryl sulfinates under mild conditions. google.com This progression reflects a broader trend in organic chemistry towards greater efficiency, milder conditions, and improved functional group tolerance.

Positioning of Sodium 4-Methoxybenzenesulfinate within Modern Synthetic Paradigms

In contemporary organic synthesis, sodium 4-methoxybenzenesulfinate and its parent class of arylsulfinates are central to several modern synthetic paradigms, including transition metal-catalyzed cross-coupling, photoredox catalysis, and electrochemical synthesis. rsc.org These advanced methodologies offer high efficiency and selectivity under mild conditions.

Transition Metal-Catalyzed Cross-Coupling: Sodium arylsulfinates are excellent coupling partners in reactions catalyzed by metals like palladium, copper, and iron. researchgate.netnih.gov These reactions enable the formation of C–S bonds with high precision. For example, palladium-catalyzed reductive coupling reactions between nitroarenes and sodium arylsulfinates can produce N-arylsulfonamides directly. rsc.org Copper-catalyzed Chan-Lam type cross-coupling with arylboronic acids provides a powerful route to diaryl thioethers. polyu.edu.hk Sodium 4-methoxybenzenesulfinate, being an electron-rich substrate, often exhibits good reactivity in these transformations. nih.gov

Photoredox Catalysis: The emergence of visible-light photoredox catalysis has opened new avenues for the application of sodium arylsulfinates. researchgate.net Under photocatalytic conditions, sulfonyl radicals can be generated from arylsulfinates and engaged in a variety of transformations. acs.org This strategy has been used for the synthesis of sulfones from aryl halides and for the coupling of sulfonyl radicals with electron-deficient olefins. acs.orgresearchgate.net These reactions proceed at ambient temperature, offering a green alternative to traditional methods that require high heat. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide another modern, sustainable approach for utilizing sodium arylsulfinates. researchgate.net Electricity can be used as a "traceless" oxidant to mediate the coupling of arylsulfinates with various partners. For instance, the electrochemical oxidative amination of sodium sulfinates, using NH₄I as a redox catalyst, allows for the synthesis of sulfonamides without the need for external chemical oxidants. researchgate.net This highlights the ongoing shift towards more sustainable and atom-economical synthetic strategies.

The table below summarizes the role of sodium arylsulfinates in these modern synthetic contexts.

Table 3: Sodium Arylsulfinates in Modern Synthetic Methodologies

| Synthetic Paradigm | Description | Example Application |

|---|---|---|

| Transition Metal Catalysis | Utilizes catalysts (e.g., Pd, Cu, Fe) to couple arylsulfinates with organic halides, boronic acids, etc. polyu.edu.hkrsc.org | Synthesis of diaryl sulfides via Pd-catalyzed homocoupling or N-arylsulfonamides via Pd-catalyzed reductive coupling with nitroarenes. rsc.orgnih.gov |

| Photoredox Catalysis | Employs visible light and a photocatalyst to generate sulfonyl radicals for subsequent reactions. domainex.co.ukresearchgate.net | Synthesis of diaryl sulfones via Ni/photoredox dual catalysis, coupling aryl halides with sodium arylsulfinates under mild conditions. researchgate.net |

| Electrochemical Synthesis | Uses electric current to drive oxidative coupling reactions, often avoiding harsh chemical oxidants. researchgate.net | Electrochemical oxidative amination of sodium sulfinates with primary or secondary amines to form sulfonamides. semanticscholar.orgresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methoxybenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-10-6-2-4-7(5-3-6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEDOEPVMYKFAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 4 Methoxybenzenesulfinate and Analogous Arylsulfinates

Preparation from Arylsulfonyl Chlorides

The most conventional and widely employed method for the synthesis of sodium arylsulfinates, including sodium 4-methoxybenzenesulfinate, involves the reduction of the corresponding arylsulfonyl chlorides. This approach is valued for its directness and use of readily available starting materials.

Reduction with Sodium Sulfite (B76179)/Bisulfite Systems

The reduction of arylsulfonyl chlorides using a sodium sulfite (Na₂SO₃) system is the most common method for preparing sodium arylsulfinates. rsc.org This reaction is typically carried out in an aqueous medium where the arylsulfonyl chloride is treated with sodium sulfite, often in the presence of a base like sodium bicarbonate. rsc.orgorgsyn.org The sodium bicarbonate acts as a buffer to neutralize the hydrochloric acid formed during the reaction.

A typical procedure involves dissolving sodium sulfite and sodium bicarbonate in water, heating the solution, and then gradually adding the arylsulfonyl chloride. orgsyn.org For instance, the preparation of sodium p-toluenesulfinate, an analogue of sodium 4-methoxybenzenesulfinate, is achieved by adding p-toluenesulfonyl chloride to a heated aqueous solution of sodium sulfite and sodium bicarbonate. orgsyn.org An alternative, though less common, method involves the reduction of the arylsulfonyl chloride with zinc dust in the presence of sodium carbonate in water. rsc.org

While sodium sulfite is the primary reagent, sodium bisulfite (NaHSO₃) has also been utilized as a reducing agent in related syntheses, such as the reductive-sulfonylation of nitroarenes to sulfonamides in water. rsc.org

Optimization of Reaction Parameters: Temperature, pH, and Solvent Effects

The efficiency and yield of arylsulfinate synthesis from arylsulfonyl chlorides are significantly influenced by several reaction parameters.

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 70–80 °C. rsc.orgorgsyn.org Maintaining this temperature is crucial for the reaction to proceed at a reasonable rate.

pH: The pH of the reaction medium is a critical factor. The presence of sodium bicarbonate in the reaction mixture serves to control the pH by neutralizing the acidic byproducts. rsc.orgorgsyn.org This buffering action is essential to prevent the medium from becoming too acidic, which could lead to undesired side reactions.

Solvent: Water is the most common solvent for this reaction, owing to its ability to dissolve the inorganic reagents (sodium sulfite and bicarbonate) and its low cost. rsc.orgorgsyn.org

The optimization of these parameters is key to maximizing the yield and purity of the resulting sodium arylsulfinate. The table below summarizes the typical reaction conditions.

| Parameter | Typical Value/Condition | Purpose | Source(s) |

| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Reduces the sulfonyl chloride to a sulfinate. | rsc.orgorgsyn.org |

| Base/Buffer | Sodium Bicarbonate (NaHCO₃) | Neutralizes HCl byproduct, controlling pH. | rsc.orgorgsyn.org |

| Temperature | 70–80 °C | Ensures a sufficient reaction rate. | rsc.orgorgsyn.org |

| Solvent | Water | Dissolves inorganic reagents. | rsc.orgorgsyn.org |

Strategies for Preventing Undesired Side Reactions (e.g., Hydrolysis)

The key strategy to mitigate this is to ensure that the rate of reduction by the sulfite is significantly faster than the rate of hydrolysis. The optimized reaction conditions, particularly the elevated temperature and the controlled pH, are designed to favor the reduction pathway. rsc.orgorgsyn.org The use of a bicarbonate buffer is crucial, as it prevents the buildup of acid that would catalyze the hydrolysis of the sulfonyl chloride.

Alternative and Advanced Synthetic Routes to Sodium Arylsulfinates

Beyond the classical reduction of sulfonyl chlorides, more advanced methods have been developed for the synthesis of arylsulfinates. These routes often offer milder reaction conditions and broader substrate scope.

Utilization of Sulfur Dioxide Surrogates (e.g., DABSO) with Organometallic Reagents

A modern and versatile approach to arylsulfinates involves the use of sulfur dioxide surrogates, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) being a prominent example. nih.govrsc.org DABSO is a stable, easy-to-handle solid that serves as a safe alternative to gaseous sulfur dioxide. nih.govrsc.org

In this method, an organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium reagent (RLi), is added to DABSO. acs.orgorganic-chemistry.org This reaction generates the corresponding metal sulfinate in situ. nih.govacs.orgnih.gov The process is generally carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures. nih.govacs.org This strategy allows for the synthesis of a wide variety of metal sulfinates from diverse organometallic precursors, including aryl, heteroaryl, and alkyl systems. organic-chemistry.org

Reaction Scheme: Organometallic Reagent (e.g., ArMgBr) + DABSO → Aryl Sulfinate (ArSO₂MgBr)

This one-pot procedure is highly efficient and avoids the need to handle toxic sulfur dioxide gas directly. rsc.orgorganic-chemistry.org

Cleavage of Thiosulfonates for Sulfinate Generation

Another innovative strategy for producing sulfinates involves the cleavage of thiosulfonates (R-SO₂-S-R'). organic-chemistry.org Thiosulfonates are stable and non-toxic compounds that can be readily synthesized. organic-chemistry.orgnih.gov

Multistep Protocols for Functionalized Aliphatic and Benzyl (B1604629) Sulfinates

The preparation of functionalized aliphatic and benzyl sulfinates often requires multi-step sequences to introduce desired functional groups while constructing the sulfinate moiety. A notable three-step synthesis was described for preparing a variety of these compounds. nih.gov The process begins with the alkylation of 2-mercaptobenzothiazole (B37678) using alkyl halides. This initial step is followed by an oxidation reaction to form the corresponding sulfones, which are then reduced with sodium borohydride (B1222165) to yield the final sulfinate products. nih.gov This method is advantageous for its tolerance of diverse functional groups such as alkenes, alkynes, ethers, and acetals. nih.gov

Another versatile, two-step protocol has been developed for producing sodium α-aminoalkanesulfinates. nih.gov This method involves the treatment of N-Boc-protected dialkylamines with sec-Butyllithium to generate an α-lithiated intermediate. This intermediate is then trapped with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and solid sulfur dioxide surrogate, followed by an aqueous workup with sodium carbonate to furnish the desired sulfinate salts. nih.gov

A general and widely applicable approach for creating sulfinates involves the reaction of organometallic reagents with a sulfur dioxide source. Aryl or alkyl bromides can be converted into their corresponding Grignard or organolithium reagents. nih.govrsc.org These intermediates are then reacted with a SO₂ surrogate like DABSO, and subsequent treatment with aqueous sodium carbonate yields the sodium sulfinate salt. nih.govrsc.org This method avoids the need for handling gaseous SO₂ directly and allows for the synthesis of a broad range of sulfinates.

The table below summarizes a selection of multistep synthetic approaches for sulfinates.

| Starting Material | Key Reagents | Intermediate(s) | Final Product Type | Ref |

| 2-Mercaptobenzothiazole, Alkyl Halides | 1. Alkylation 2. Oxidation 3. Sodium Borohydride | 2-Alkylthiobenzothiazole, Sulfone | Functionalized Aliphatic/Benzyl Sulfinates | nih.gov |

| N-Boc-protected Dialkylamines | 1. sec-Butyllithium 2. DABSO 3. Sodium Carbonate | α-Lithiated Alkylamine | Sodium α-Aminoalkanesulfinates | nih.gov |

| Aryl/Alkyl Bromides | 1. Magnesium or Lithium 2. DABSO 3. Sodium Carbonate | Organometallic Reagent | Sodium Aryl/Alkylsulfinates | nih.govrsc.org |

Scalability and Efficiency Considerations in Sodium 4-Methoxybenzenesulfinate Synthesis

The large-scale production of sodium 4-methoxybenzenesulfinate, and arylsulfinates in general, hinges on factors such as cost, safety, yield, and environmental impact. The most common and industrially viable method for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride. nih.govresearchgate.net

This process typically involves two main steps: the synthesis of the arylsulfonyl chloride precursor, followed by its reduction to the sulfinate salt. For sodium 4-methoxybenzenesulfinate, the precursor is 4-methoxybenzenesulfonyl chloride, which is synthesized via the chlorosulfonylation of anisole (B1667542) using an agent like chlorosulfonic acid. mdpi.com The subsequent reduction is commonly achieved using sodium sulfite (Na₂SO₃) in an aqueous solution. nih.govgoogle.comgoogle.com

Key parameters for an efficient and scalable synthesis include:

Raw Material Cost and Availability : The starting materials, such as anisole and chlorosulfonic acid for the precursor, and sodium sulfite for the reduction, are readily available industrial chemicals. nih.govniir.org The cost-effectiveness of these materials is crucial for industrial production.

Reaction Conditions : The reduction of the sulfonyl chloride with sodium sulfite is typically performed in water at elevated temperatures (e.g., 70–80 °C) with a base like sodium bicarbonate or sodium hydroxide (B78521) to maintain pH. nih.govgoogle.com One patented method for a similar compound, sodium 4-methylbenzenesulfinate (B2793641), involves adding a dichloromethane (B109758) solution of the sulfonyl chloride to an aqueous sodium sulfite solution while simultaneously adding sodium hydroxide to keep the system alkaline. google.com This approach prevents the hydrolysis of the sulfonyl chloride and allows for solvent recovery, enhancing the process's green credentials. google.com

Process Control and Safety : The synthesis of the sulfonyl chloride precursor can be hazardous, and continuous flow chemistry offers a safer and more scalable alternative to traditional batch processing. mdpi.com Automated continuous systems using continuous stirred-tank reactors (CSTRs) have been developed to produce aryl sulfonyl chlorides, offering better control over reaction parameters and improving space-time yields. mdpi.com

Yield and Purification : High yields are desirable for economic efficiency. The reduction of sulfonyl chlorides with sodium sulfite is known to produce sulfinates in high yields. nih.gov Purification is often straightforward; the sodium sulfinate salt typically crystallizes directly from the aqueous reaction mixture upon cooling, allowing for simple isolation by filtration. google.comorgsyn.org

The table below outlines the typical industrial production sequence for sodium arylsulfinates.

| Production Step | Reactants | Key Conditions | Product | Purpose | Ref |

| 1. Chlorosulfonylation | Aryl Compound (e.g., Anisole), Chlorosulfonic Acid | Batch or Continuous Flow | Arylsulfonyl Chloride | Synthesis of key intermediate | mdpi.com |

| 2. Reduction | Arylsulfonyl Chloride, Sodium Sulfite, Water | Alkaline pH (NaOH), 60-90°C | Sodium Arylsulfinate | Formation of the final product salt | google.comgoogle.com |

| 3. Isolation | Aqueous reaction mixture | Cooling, Crystallization, Filtration | Purified Sodium Arylsulfinate | Product purification and isolation | google.comorgsyn.org |

Mechanistic Investigations of Chemical Transformations Involving Sodium 4 Methoxybenzenesulfinate

Fundamental Mechanisms of Carbon-Sulfur Bond Formation

The creation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and sodium 4-methoxybenzenesulfinate is a prominent reagent in this field. rsc.orgrsc.org The formation of these bonds can proceed through several mechanistic pathways, including radical processes and transition-metal-catalyzed reactions.

Radical Pathways and Thiyl Radical Generation

Under specific conditions, sodium 4-methoxybenzenesulfinate can generate thiyl radicals (RS•), which are highly reactive intermediates that can participate in C-S bond formation. nih.govnih.gov The generation of these radicals can be initiated through various methods, including the use of initiators like dibenzoyl peroxide or by photochemical means. princeton.edu Once formed, the 4-methoxybenzenethiyl radical can react with suitable carbon-centered radicals or unsaturated systems to forge a new C-S bond.

Thiyl radicals are known to participate in a variety of reactions, such as hydrogen atom transfer (HAT), electron transfer, and addition/elimination reactions. nih.gov Their reactivity with a wide range of organic molecules makes them valuable intermediates in synthesis. nih.gov The generation of thiyl radicals from stable precursors like sodium 4-methoxybenzenesulfinate offers a convenient and odorless alternative to using thiols directly. nih.gov

Transition-Metal-Catalyzed Processes (e.g., Palladium-mediated cross-couplings)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they provide a powerful tool for the formation of C-S bonds using sodium 4-methoxybenzenesulfinate. acs.orgnih.gov These reactions typically involve the coupling of an aryl or vinyl halide/triflate with the sulfinate salt in the presence of a palladium catalyst and a suitable ligand. nih.gov

A general palladium-catalyzed cross-coupling reaction for the synthesis of diarylmethanes from sodium sulfinates and benzyl (B1604629) chlorides has been described. nih.gov This process involves the extrusion of sulfur dioxide (SO2) and demonstrates the utility of sodium sulfinates as aryl sources. nih.gov

The mechanism of palladium-catalyzed C-S bond formation generally proceeds through a catalytic cycle involving several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with an aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). youtube.comyoutube.com

Transmetalation/Sulfinate Exchange: The sulfinate salt, in this case, sodium 4-methoxybenzenesulfinate, then reacts with the Pd(II) complex. This step can be viewed as a form of transmetalation where the sulfinate group replaces the halide on the palladium center. Mechanistic studies have shown that with certain substrates, a dimeric palladium complex can form, which is then cleaved by the sulfinate. acs.org

SO2 Extrusion and Reductive Elimination: The resulting aryl-palladium-sulfinate intermediate can then undergo extrusion of SO2 to form an aryl-palladium species, which upon reductive elimination, yields the desired aryl sulfide (B99878) product and regenerates the Pd(0) catalyst. acs.orgyoutube.comyoutube.com

| Entry | Ligand | Yield of Sulfoxide (B87167) (%) |

|---|---|---|

| 1 | XPhos | Entry 1 data not available in search results |

| 2 | Triphenylphosphine (B44618) | Significantly decreased |

| 3 | N-heterocyclic carbene | Significantly decreased |

This table illustrates the significant impact of ligand choice on the yield of a palladium-catalyzed sulfinylation reaction, with XPhos being a superior ligand compared to triphenylphosphine and an N-heterocyclic carbene in the specific reaction studied. acs.org

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. researchgate.netresearchgate.net By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing insight into which bonds are broken or formed in the slowest step of the reaction.

In the context of palladium-catalyzed C-S bond formation, KIE studies could be employed to probe the mechanism of SO2 extrusion or the reductive elimination step. For example, a sulfur-34 (B105110) KIE could help determine if the S-C or S-O bonds are significantly altered in the transition state of the rate-limiting step. researchgate.net While specific KIE studies on the palladium-catalyzed cross-coupling of sodium 4-methoxybenzenesulfinate were not found in the provided search results, such studies on related sulfonation reactions have been conducted and are crucial for mechanistic understanding. rsc.org

For the palladium-catalyzed desulfinative cross-coupling of aryl bromides and aryl sulfinate salts, mechanistic studies have indicated that the rate of reaction can have a half-order dependence on the total palladium concentration. acs.org This suggests an equilibrium between a catalytically active species and an off-cycle, inactive dimeric species. acs.org

Metal-Free Conditions and Acid/Phosphine-Induced Radical Routes

While transition-metal catalysis is a dominant strategy, metal-free methods for C-S bond formation offer advantages in terms of cost, toxicity, and ease of product purification. nih.gov Sodium 4-methoxybenzenesulfinate can participate in C-S bond formation under metal-free conditions, often proceeding through radical pathways.

An aqueous system utilizing an acid and a phosphide (B1233454) has been developed to generate arylsulfenyl radicals from sodium arylsulfinates in situ. nih.gov These highly reactive radicals can then engage with various unsaturated substrates like alkynes and alkenes to form alkyl and alkenyl sulfides. nih.gov This method is noteworthy for being free of thiol odors, organic solvents, and metals. nih.gov

Elucidation of Sulfur-Sulfur Bond Formation Mechanisms (e.g., Thiosulfonate Synthesis)

Beyond C-S bonds, sodium 4-methoxybenzenesulfinate is also a key precursor for the formation of sulfur-sulfur (S-S) bonds, leading to the synthesis of thiosulfonates. rsc.orgorganic-chemistry.org Thiosulfonates are valuable compounds with applications in medicinal and materials chemistry. researchgate.net

The synthesis of thiosulfonates from sodium 4-methoxybenzenesulfinate can be achieved through several mechanistic routes. One common method involves the reaction of the sulfinate with a thiol in the presence of an oxidant. organic-chemistry.org For instance, iron(III)-catalyzed coupling of thiols and sodium sulfinates under aerobic conditions proceeds through the in-situ formation of sulfenyl and sulfonyl radicals, which then couple to form the thiosulfonate. organic-chemistry.org

Another approach involves the disproportionation of sodium sulfinates. In the presence of an accelerator like boron trifluoride diethyl etherate, sodium 4-methoxybenzenesulfinate can undergo a disproportionation reaction to yield the corresponding thiosulfonate. google.com This method is advantageous as it does not require an external oxidant or reductant. google.com

| Reactant | Accelerator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sodium 4-methoxybenzenesulfinate | Boron trifluoride diethyl etherate | Dichloromethane (B109758) | 50 | 3 | 81 |

This table summarizes the reaction conditions and yield for the synthesis of a thiosulfonate from sodium 4-methoxybenzenesulfinate through a disproportionation reaction. google.com

Investigations into Nitrogen-Sulfur Bond Formation Mechanisms (e.g., Sulfonamide Synthesis)

The formation of a nitrogen-sulfur (N-S) bond to produce sulfonamides is a significant application of sodium sulfinates. rsc.orgyoutube.com Several methods have been developed for this transformation, often involving an oxidative coupling process.

One common approach utilizes iodine (I₂) or a combination of N-halosuccinimide (NXS, where X = I, Br) to mediate the direct N-sulfonylation of amines or azoles with sodium sulfinates. rsc.org The proposed mechanism for these reactions generally involves the initial formation of a sulfonyl iodide or sulfonyl bromide intermediate. This highly reactive intermediate is then susceptible to nucleophilic attack by the amine or azole, leading to the formation of the sulfonamide and the release of a hydrogen halide.

Proposed Mechanism for Iodine-Mediated Sulfonamide Synthesis:

Oxidation: Sodium 4-methoxybenzenesulfinate reacts with iodine to form 4-methoxybenzenesulfonyl iodide.

Nucleophilic Attack: The amine attacks the electrophilic sulfur atom of the sulfonyl iodide.

Deprotonation: A base, which can be another molecule of the amine or an added base, removes a proton from the nitrogen atom to yield the final sulfonamide product.

Recent studies have also explored metal-free conditions for sulfonamide synthesis. researchgate.net For instance, the use of sodium hypochlorite (B82951) (NaOCl) as an oxidant has been reported. In this case, it is proposed that the sulfinate is oxidized to a sulfonyl chloride in situ, which then reacts with the amine.

Furthermore, some reductive-sulfonylation reactions have been developed where sodium sulfinates act as both a reducing agent and a sulfonating agent in the presence of nitroarenes, although the detailed mechanism of this transformation is still under investigation. rsc.org

It's important to note that while sulfonyl chlorides are highly reactive and effective for sulfonamide synthesis, the generation of these intermediates from the more stable and easier-to-handle sodium sulfinates offers a significant practical advantage. nih.gov

Mechanistic Insights into Specific Reactions

The direct sulfination of arenes using sodium 4-methoxybenzenesulfinate can be achieved through a Friedel-Crafts-type reaction. rsc.org This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a sulfur dioxide (SO₂) surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.org

The mechanism is believed to follow the classical electrophilic aromatic substitution pathway: youtube.comksu.edu.samasterorganicchemistry.comyoutube.com

Formation of the Electrophile: The Lewis acid activates the SO₂ surrogate, generating a highly electrophilic sulfur-containing species.

Nucleophilic Attack by the Arene: The π-electrons of the aromatic ring attack the electrophilic sulfur species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the newly attached sulfinyl group, restoring the aromaticity of the ring and yielding the aryl sulfinate.

The success of this reaction is highly dependent on the nature of the aromatic substrate. Arenes with electron-donating groups readily undergo this reaction, while those with strong electron-withdrawing groups, such as nitrobenzene, are generally unreactive. rsc.orgksu.edu.sa This is consistent with the electrophilic nature of the reaction, where increased electron density on the aromatic ring facilitates the initial attack on the electrophile. youtube.com

Table 1: Reactivity of Arenes in Friedel-Crafts-type Sulfination

| Arene Substituent | Reactivity |

| Electron-donating (e.g., -OCH₃, -CH₃) | High |

| Halides (e.g., -Cl, -Br) | Moderate to Good |

| Electron-withdrawing (e.g., -NO₂) | Unreactive |

This table summarizes the general reactivity trends observed in Friedel-Crafts-type sulfination reactions.

Sodium 4-methoxybenzenesulfinate and related sulfinates can participate in intramolecular migrative cyclization reactions. These processes often involve the formation of a sulfonyl radical, which can then trigger a cascade of events leading to the formation of a new cyclic structure.

While specific mechanistic details for sodium 4-methoxybenzenesulfinate in this context are not extensively detailed in the provided search results, the general principle involves the generation of a sulfonyl radical, often through oxidation or photoredox catalysis. rsc.org This radical can then add to an unsaturated bond within the same molecule, initiating a cyclization. Subsequent rearrangement or elimination steps can then lead to the final product. The driving force for these reactions is often the formation of a stable cyclic system.

Sulfinate salts, including sodium 4-methoxybenzenesulfinate, can undergo disproportionation reactions, particularly under acidic conditions. oregonstate.edu This process involves the conversion of the sulfinate into two different sulfur-containing compounds with different oxidation states.

The generally accepted mechanism for the disproportionation of arylsulfinic acids involves the following key steps: oregonstate.edu

Protonation: The sulfinic acid is protonated by a strong acid.

Equilibrium: An equilibrium is established where two molecules of the protonated sulfinic acid react to form a sulfinyl sulfone intermediate and water.

Decomposition: The sulfinyl sulfone intermediate is unstable and decomposes to form a sulfonic acid and a thiosulfonate.

The rate of this disproportionation is influenced by the substituents on the aromatic ring. oregonstate.edu A BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates has also been reported to synthesize thiosulfonates, suggesting that radical pathways can also be involved in the disproportionation of sulfinate salts under certain conditions. rsc.org

Comparative Analysis of Proposed and Revised Reaction Mechanisms

The understanding of reaction mechanisms is an evolving field, and what was once a widely accepted mechanism can be revised based on new experimental evidence. In the context of reactions involving sulfinates, a notable example is the synthesis of sulfinate esters from alcohols and sodium arenesulfinates.

The previously proposed mechanism involved the O-attack of the sulfinate anion onto a carbocation intermediate generated from the alcohol. researchgate.net However, recent isotopic labeling experiments have led to a revised mechanism. researchgate.net

Table 2: Comparison of Proposed and Revised Mechanisms for Sulfinate Ester Synthesis

| Feature | Previously Proposed Mechanism | Revised Mechanism |

| Key Intermediate | Carbocation from alcohol | Not explicitly a free carbocation |

| Nucleophile | Sulfinate anion (O-attack) | Involves a more complex interaction |

| Basis for Revision | Isotopic labeling experiments | Isotopic labeling experiments |

The revised mechanism, supported by experimental data, suggests a more complex pathway that does not necessarily proceed through a free carbocation intermediate as previously thought. researchgate.net This revision has significant implications for understanding the reactivity and selectivity of these reactions and necessitates a re-evaluation of previously proposed mechanisms in related transformations. This example underscores the importance of continuous investigation and the use of advanced analytical techniques to elucidate the true nature of chemical reaction pathways.

Applications of Sodium 4 Methoxybenzenesulfinate As a Versatile Chemical Reagent in Organic Synthesis

Utility as Sulfonylating, Sulfenylating, and Sulfinylating Agents

Sodium 4-methoxybenzenesulfinate is a multifaceted reagent capable of participating in reactions as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. researchgate.net This versatility makes it a powerful tool for introducing sulfur-containing functional groups into organic molecules.

As a sulfonylating agent , it can be used to introduce the 4-methoxybenzenesulfonyl group. For instance, it can react with various amines to form sulfonamides. rsc.org It can also be used in the synthesis of sulfones through reactions with various organic substrates. rsc.org

The role of sodium 4-methoxybenzenesulfinate as a sulfenylating agent is also significant. For example, it participates in S-S bond formation to produce thiosulfonates. rsc.org

Furthermore, under specific conditions, it can act as a sulfinylating agent , although this application is less common compared to its sulfonylating and sulfenylating roles.

Synthetic Pathways to Organosulfur Compounds

The reactivity of sodium 4-methoxybenzenesulfinate allows for the synthesis of a diverse range of organosulfur compounds.

Thiosulfonates via S-S Bond Formation

Thiosulfonates can be synthesized through the coupling of sodium 4-methoxybenzenesulfinate with thiols or disulfides. For example, copper-catalyzed reactions under aerobic conditions have been developed for the synthesis of thiosulfonates from thiols and sodium sulfinates, with yields ranging from 40-96%. rsc.org Another approach involves an iron(III) chloride-catalyzed coupling of thiols with sulfinates, providing symmetrical and unsymmetrical thiosulfonates in high yields (83-96%). rsc.org A catalyst-free method for synthesizing thiosulfonates from sodium sulfinates in water has also been reported, highlighting a green chemistry approach. nih.gov Additionally, a method based on the disproportionation of sodium sulfinates using boron trifluoride diethyl etherate as an accelerant can produce thiosulfonates in good yields. google.com

Table 1: Selected Methods for Thiosulfonate Synthesis

| Catalyst/Reagent | Reactants | Yield (%) | Reference |

| CuI–Phen·H₂O | Thiols, Sodium Sulfinates | 40-96 | rsc.org |

| FeCl₃ | Thiols, Sodium Sulfinates | 83-96 | rsc.org |

| None (in water) | Sodium Sulfinates | - | nih.gov |

| BF₃·OEt₂ | Sodium 4-methoxybenzenesulfinate | 81 | google.com |

Sulfonamides via N-S Bond Formation

The formation of a nitrogen-sulfur (N-S) bond is a key step in the synthesis of sulfonamides, a class of compounds with significant applications. Sodium 4-methoxybenzenesulfinate can be coupled with various amines to afford the corresponding sulfonamides. rsc.org For example, reactions mediated by agents like m-chloroperbenzoic acid in the presence of a phase-transfer catalyst can yield sulfonamides in the range of 39-89%. rsc.org Iodine-mediated coupling of amines with sodium sulfinates at room temperature also provides a route to sulfonamides in good to excellent yields. semanticscholar.org Electrochemical methods have also been developed for the synthesis of sulfonamides from amines and sodium sulfinates. rsc.orgsemanticscholar.org

Table 2: Selected Methods for Sulfonamide Synthesis

| Catalyst/Reagent | Reactants | Yield (%) | Reference |

| m-CPBA, (n-C₄H₉)₄NBr | Amines, Sodium Sulfinates | 39-89 | rsc.org |

| I₂ | Amines, Sodium Sulfinates | Good to Excellent | semanticscholar.org |

| Electrochemical (Graphite-Nickel) | Amines, Sodium Sulfinates | Acceptable | rsc.orgsemanticscholar.org |

Sulfides via C-S Bond Formation

Sodium 4-methoxybenzenesulfinate can be utilized in carbon-sulfur (C-S) bond-forming reactions to synthesize sulfides. For instance, a palladium-catalyzed reaction can be used for the direct C-S bond construction of C(sp³)–H bonds adjacent to heteroatoms with sodium arenesulfinates. rsc.org An efficient procedure for the formation of C–S bonds via direct C–H functionalization has been developed under aqueous conditions using sodium sulfinates as the sulfur source to provide aryl sulfides in good to excellent yields. rsc.org

Sulfones, including Vinyl, Allyl, and β-Keto Sulfones, via C-S Bond Formation

The synthesis of sulfones through C-S bond formation is a prominent application of sodium 4-methoxybenzenesulfinate.

Vinyl Sulfones: These compounds can be prepared through various methods, including the hydrosulfonylation of alkynes catalyzed by copper(II) triflate under microwave irradiation, which affords vinyl sulfones in very good yields with high regio- and stereoselectivity. organic-chemistry.org Another approach involves the reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate. organic-chemistry.org Electrochemical sulfonylation of styrenes with sodium arylsulfinates also yields vinyl sulfones. organic-chemistry.org A sodium iodide-mediated synthesis from alcohols and sulfinic acids with solvent-controlled selectivity has also been reported. nih.gov

Allyl Sulfones: Allyl sulfones are accessible through reactions such as the palladium-catalyzed substitution of α-unbranched primary allylic amines with sodium sulfinates. organic-chemistry.org A metal-free direct condensation of sodium arylsulfinates and β,β-disubstituted nitroalkenes also provides allylic sulfones in excellent yields. organic-chemistry.org

β-Keto Sulfones: Several synthetic routes to β-keto sulfones utilize sodium sulfinates. One method involves the reaction of styrenes with N-bromosuccinimide and aromatic sodium sulfinate salts under sonication. lppcollegerisod.ac.in Another approach is the direct oxidative coupling of ketones with sodium arenesulfinates mediated by hypervalent iodine reagents. researchgate.net Furthermore, a BF₃·OEt₂-promoted reaction of alkynes and sodium sulfinates offers a metal-free and odorless route to β-keto sulfones. researchgate.net

Table 3: Selected Methods for Sulfone Synthesis

| Type of Sulfone | Catalyst/Reagent | Reactants | Yield (%) | Reference |

| Vinyl Sulfone | Cu(OTf)₂ | Alkynes, Sodium Arenesulfinates | Very Good | organic-chemistry.org |

| Vinyl Sulfone | KI, NaIO₄ | Alkenes, Sodium Arenesulfinates | High | organic-chemistry.org |

| Allyl Sulfone | Pd catalyst | Allylic Amines, Sodium Sulfinates | Good to Excellent | organic-chemistry.org |

| β-Keto Sulfone | NBS (sonication) | Styrenes, Sodium Arenesulfinates | 68-92 | lppcollegerisod.ac.in |

| β-Keto Sulfone | Hypervalent Iodine Reagent | Ketones, Sodium Arenesulfinates | - | researchgate.net |

| β-Keto Sulfone | BF₃·OEt₂ | Alkynes, Sodium Sulfinates | Good | researchgate.net |

Cross-Coupling Methodologies

Sodium 4-methoxybenzenesulfinate is a valuable coupling partner in various cross-coupling reactions, particularly for the formation of C-S and C-C bonds.

Palladium-catalyzed cross-coupling reactions are prominent. For example, the desulfinative cross-coupling of aryl bromides with sodium (hetero)aryl sulfinates can be achieved using a palladium acetate (B1210297)/tricyclohexylphosphine catalyst system. acs.org Nickel/photoredox dual catalysis has also been employed for the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides, providing a versatile method for the synthesis of diverse aromatic sulfones at room temperature. nih.govnih.gov

Furthermore, cupric acetate can mediate the cross-coupling of boronic acids with sodium sulfinates to access aryl sulfones in good to high yields. rsc.org This highlights the utility of sodium 4-methoxybenzenesulfinate in forming C-S bonds with a variety of coupling partners under different catalytic systems.

Palladium-Catalyzed Desulfinative Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed desulfinative cross-coupling has become a robust method for the formation of carbon-carbon bonds, where sodium sulfinates, including sodium 4-methoxybenzenesulfinate, serve as effective aryl sources through the extrusion of sulfur dioxide. researchgate.net These reactions are particularly valuable for the synthesis of diarylmethanes from benzyl (B1604629) chlorides and various aromatic sodium sulfinates. researchgate.net

Mechanistic studies have shed light on the intricacies of these transformations. When comparing carbocyclic sulfinates, such as sodium 4-methoxybenzenesulfinate, with heterocyclic variants like pyridine-2-sulfinate, different reaction mechanisms are observed. nih.gov For carbocyclic sulfinates, the oxidative addition of the aryl bromide to the palladium catalyst is the turnover-limiting step. nih.gov In contrast, for pyridine (B92270) sulfinates, a chelated palladium(II) sulfinate complex is the resting state, and the loss of sulfur dioxide from this complex is turnover-limiting. nih.gov The presence of a base like potassium carbonate is crucial, as it removes free sulfur dioxide and the potassium cation can accelerate the transmetalation step. nih.gov

These reactions often require high temperatures, but their robustness allows for the coupling of various aryl halides. nih.gov For instance, the coupling of sodium 4-methylbenzenesulfinate (B2793641) with 1-bromo-4-fluorobenzene (B142099) using a palladium acetate catalyst and a phosphine (B1218219) ligand proceeds at 150 °C to yield the diaryl product in high yield. nih.gov The reaction rate has been observed to be proportional to the square root of the palladium concentration, suggesting an equilibrium between a catalytically active species and an inactive off-cycle dimer. nih.gov

A notable application is the reductant-free, one-pot palladium-catalyzed desulfinative cross-coupling to synthesize medicinally relevant di(hetero)arylmethanes. nih.gov This method involves a sulfinate transfer reagent and a palladium catalyst to couple two electrophilic partners, a (hetero)aryl halide and a benzyl halide, demonstrating the versatility of sulfinates in generating valuable molecular scaffolds. nih.gov

Table 1: Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

| Catalyst System | Reactants | Product Type | Key Findings |

|---|---|---|---|

| Pd(OAc)₂, PCy₃, K₂CO₃ | Sodium 4-methylbenzenesulfinate, 1-bromo-4-fluorobenzene | Diaryl | High temperature required; turnover-limiting step is oxidative addition for carbocyclic sulfinates. nih.govnih.gov |

| Palladium catalyst | Sodium sulfinates, Benzyl chlorides | Diarylmethanes | Aromatic sodium sulfinates act as aryl sources via SO₂ extrusion. researchgate.net |

Copper-Catalyzed Sulfenylation Reactions

Sodium 4-methoxybenzenesulfinate can also participate in copper-catalyzed reactions, where it can act as a sulfenylating agent (RS–). rsc.org This reactivity is distinct from the more common sulfonylation (RSO₂–) reactions.

One example is the copper-catalyzed sulfenylation of disulfides and diselenides. rsc.org This reaction proceeds at room temperature under an air atmosphere, efficiently forming thiosulfonates and selenosulfonates in good to high yields. rsc.org The presence of oxygen is beneficial, as conducting the reaction under a nitrogen atmosphere leads to lower product yields. rsc.org While a range of sodium arylsulfinates can be used, the reaction with ditellurides did not yield the desired product under similar conditions. rsc.org

It is important to distinguish these sulfenylation reactions from the more frequently reported copper-catalyzed reactions of sodium sulfinates with amines, which lead to the formation of sulfonamides. rsc.org In those reactions, the sulfinate acts as a sulfonylating agent.

Table 2: Copper-Catalyzed Sulfenylation

| Catalyst | Substrates | Product | Reaction Conditions |

|---|

Regioselective Functionalization of Organic Substrates

The regioselective functionalization of organic molecules is a cornerstone of modern synthetic chemistry. Sodium 4-methoxybenzenesulfinate has proven to be a valuable reagent in achieving such selectivity in various transformations.

Thiolation of para-Quinone Methides

A simple and efficient method for the regioselective thiolation of para-quinone methides (p-QMs) utilizes sodium aryl/alkyl sulfinates, including sodium 4-methoxybenzenesulfinate, under transition-metal-free conditions. rsc.orgsigmaaldrich.com This reaction proceeds via an acid/phosphine-induced radical pathway. rsc.org A broad range of sodium aryl/alkyl sulfinates and p-QMs are compatible with this method, affording the desired diarylmethyl thioether products in good to excellent yields. rsc.orgsigmaaldrich.com

In a typical procedure, the reaction of a p-QM with a sodium arylsulfinate is carried out in the presence of triphenylphosphine (B44618) (PPh₃) and sulfuric acid (H₂SO₄) in a mixture of acetonitrile (B52724) and water at 80 °C under a nitrogen atmosphere. rsc.org Sodium 4-methoxybenzenesulfinate, bearing an electron-donating group, exhibits high reactivity in this transformation. rsc.org For example, its reaction with 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone gives the corresponding thiolation product in 80% yield. rsc.org Control experiments have provided insights into the mechanism, suggesting the generation of thiyl radicals and a subsequent hydrogen atom transfer process. rsc.org

Directed C(sp³)–H Bond Functionalization

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis. Sodium sulfinates have been employed in copper-catalyzed C(sp³)–H bond functionalization of aryl ketones to produce α-alkyl-β-keto sulfones. nih.gov This reaction represents a dehydrogenative coupling involving a formal C(sp³)–H functionalization at the α-position of the ketone. nih.gov The reaction proceeds under mild conditions, at room temperature, using copper(II) bromide as the catalyst. nih.gov The electronic properties of the aryl ketones and the presence of ligands like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,10-phenanthroline (B135089) are crucial for the success of this transformation. nih.gov A plausible mechanism involves a free radical pathway. nih.gov

Furthermore, a metal-free approach for the direct C–S bond construction at C(sp³)–H bonds adjacent to heteroatoms using sodium arenesulfinates has been reported. rsc.org

Table 3: Directed C(sp³)–H Bond Functionalization

| Catalyst/Conditions | Substrates | Product | Key Features |

|---|---|---|---|

| Copper(II) bromide, DBU or 1,10-phenanthroline | Aryl ketones, Sodium sulfinates | α-Alkyl-β-keto sulfones | Mild conditions, radical process involved. nih.gov |

Ortho-Directed C-H Activation and Halogenation

Ortho-directed C-H activation is a powerful strategy for the selective functionalization of aromatic rings. rsc.org This approach relies on the use of a directing group on the substrate, which coordinates to a transition metal catalyst and directs the activation of a specific C-H bond at the ortho position. rsc.org While this strategy is widely used for various transformations, including halogenation, specific examples detailing the ortho-directed C-H activation and subsequent halogenation of a compound like sodium 4-methoxybenzenesulfinate itself are not prominently featured in the reviewed literature.

However, the principles of this methodology are well-established. For instance, an O-methyloxime can serve as a directing group for the selective palladium-catalyzed ortho-bromination of benzaldehydes. nih.gov The success of such reactions can be influenced by steric interactions between the directing group and other substituents on the aromatic ring, an effect termed the "Ortho Effect". rsc.org Simple descriptors like torsion angles and torsional energies can be used to predict the reactivity of a given substrate in directed C-H activation reactions. rsc.org

Participation in Multicomponent Reactions and Ring-Closing Sulfonylation

Sodium sulfinates, including sodium 4-methoxybenzenesulfinate, are valuable participants in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. rsc.org For example, an Ag-catalyzed multicomponent reaction of homopropargylic alcohols, trimethylsilyl (B98337) azide, and sodium sulfinates has been developed to access allyl sulfones in good to high yields. rsc.org The electronic properties of the arylsulfinates were found to have a relatively low influence on the reaction outcome. rsc.org A recent study in Nature Synthesis also highlights a catalytic multicomponent reaction involving a ketyl-type radical where sodium 4-methoxybenzenesulfinate is a co-occurrence in the literature. nih.gov

Moreover, sodium sulfinates are key precursors for sulfonyl radicals, which can trigger ring-closing sulfonylation reactions. rsc.org This strategy is a significant achievement in the synthesis of various sulfur-containing cyclic compounds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Sodium 4 Methoxybenzenesulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) nuclei provides detailed information about the chemical environment, connectivity, and symmetry of the molecule.

The ¹H NMR spectrum of sodium 4-methoxybenzenesulfinate provides a distinct fingerprint of its proton environments. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum displays three key signals corresponding to the methoxy (B1213986) and aromatic protons. nih.gov

The aromatic protons ortho to the sulfinate group appear as a doublet around 7.47 ppm, while the protons meta to the sulfinate group (and ortho to the methoxy group) are observed as a doublet at approximately 6.98 ppm. nih.gov The characteristic upfield shift of the meta-protons is due to the electron-donating effect of the methoxy group. The methoxy group itself gives rise to a sharp singlet at 3.76 ppm, integrating to three protons. nih.gov The coupling constant (J) for the aromatic doublets is typically around 8.7 Hz, which is characteristic of ortho-coupling in a para-substituted benzene (B151609) ring. nih.gov

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |

| Ar-H (ortho to -SO₂Na) | 7.47 | Doublet (d) | 8.7 | DMSO-d₆ | nih.gov |

| Ar-H (meta to -SO₂Na) | 6.98 | Doublet (d) | 8.7 | DMSO-d₆ | nih.gov |

| -OCH₃ | 3.76 | Singlet (s) | N/A | DMSO-d₆ | nih.gov |

While complete, assigned ¹³C NMR data for sodium 4-methoxybenzenesulfinate is not consistently available in surveyed literature, the expected chemical shifts can be predicted based on the known effects of the substituents. The spectrum should display five distinct signals: four for the aromatic carbons and one for the methoxy carbon.

The carbon atom attached to the sulfinate group (C-S) is expected to be significantly deshielded. The carbon atom bonded to the methoxy group (C-O) would appear at a very downfield position, typically in the 155-160 ppm range. The two sets of non-equivalent aromatic CH carbons would appear in the typical aromatic region (110-130 ppm), with the carbons ortho to the methoxy group being more shielded (further upfield) than the carbons meta to it. The methoxy carbon itself is expected to produce a signal around 55 ppm.

| Assignment | Expected Chemical Shift (δ) ppm | Solvent | Reference |

| C-S | Not Available | DMSO-d₆ | |

| C-O | Not Available | DMSO-d₆ | |

| Ar-CH (ortho to -SO₂Na) | Not Available | DMSO-d₆ | |

| Ar-CH (meta to -SO₂Na) | Not Available | DMSO-d₆ | |

| -OCH₃ | Not Available | DMSO-d₆ |

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in their crystalline or amorphous solid forms. It can provide information on molecular conformation, packing, and polymorphism that is inaccessible by solution-state NMR. For sodium 4-methoxybenzenesulfinate, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could be used to obtain high-resolution ¹³C spectra of the solid powder. Such an analysis would be crucial for identifying different crystalline forms (polymorphs), characterizing the local environment of the sodium cation, and understanding the intermolecular interactions in the solid state. However, specific solid-state NMR studies dedicated to sodium 4-methoxybenzenesulfinate have not been identified in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Although a fully assigned spectrum for sodium 4-methoxybenzenesulfinate is not detailed in the available literature, the characteristic absorption bands can be predicted.

The most prominent bands would be associated with the sulfinate and methoxy groups. The asymmetric and symmetric stretching vibrations of the S=O bond in the sulfinate anion are expected to appear in the region of 1000-1100 cm⁻¹. The C-O stretching vibrations of the aryl-ether linkage would produce strong absorptions, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching is expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Sulfinate (-SO₂⁻) | Asymmetric S=O Stretch | ~1100 |

| Sulfinate (-SO₂⁻) | Symmetric S=O Stretch | ~1000 |

| Aryl-Ether (-O-CH₃) | Asymmetric C-O-C Stretch | ~1250 |

| Aryl-Ether (-O-CH₃) | Symmetric C-O-C Stretch | ~1030 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For an ionic species like sodium 4-methoxybenzenesulfinate, electrospray ionization (ESI) is a suitable technique.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The theoretical exact mass of the 4-methoxybenzenesulfinate anion (C₇H₇O₃S⁻) is 171.0121, while the neutral sodium salt (C₇H₇NaO₃S) has a computed monoisotopic mass of 194.0014 Da. rsc.org Experimental analysis via HRMS is used to confirm this composition by comparing the measured mass to the calculated value with a high degree of precision. polyu.edu.hk While HRMS data for numerous derivatives are available, confirming the successful use of sodium 4-methoxybenzenesulfinate as a reagent, specific experimental mass spectra for the parent compound are not detailed in the reviewed literature. polyu.edu.hkscienceopen.com

| Property | Value | Reference |

| Molecular Formula | C₇H₇NaO₃S | rsc.org |

| Monoisotopic Mass | 194.00135954 Da | rsc.org (Computed) |

| Exact Mass | 194.19 g/mol | rsc.org (Computed) |

X-ray Crystallography for Solid-State Structure Determination (for sulfonate forms or related complexes)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for sodium 4-methoxybenzenesulfinate itself is not available in the surveyed literature, the structure of the closely related sulfonate analogue, poly[μ5-(4-methoxybenzenesulfonato)-sodium] , has been reported.

In this structure, the sodium ion (Na⁺) is coordinated by seven oxygen atoms in a distorted pentagonal-bipyramidal geometry. The 4-methoxybenzenesulfonate (B230329) anions act as versatile ligands, employing all three of their sulfonate oxygen atoms to bridge multiple sodium centers. The ligands exhibit both chelating bidentate and bridging monodentate coordination modes, linking the sodium ions into tetranuclear clusters. These clusters further assemble into a two-dimensional polymeric sheet. The Na-O bond distances range from 2.3198 Å to 2.5585 Å. This detailed structural information for the sulfonate analogue provides valuable insight into the potential coordination chemistry and solid-state packing of the sulfinate, illustrating the strong coordinating ability of the oxygen atoms of the sulfur-containing functional group.

| Compound | Poly[μ5-(4-methoxybenzenesulfonato)-sodium] |

| Formula | [Na(C₇H₇O₄S)]n |

| Crystal System | Orthorhombic |

| Unit Cell Parameters | a = 8.3121 Å, b = 6.0287 Å, c = 35.930 Å |

| Coordination Geometry | Distorted pentagonal-bipyramidal (for Na⁺) |

| Key Feature | Two-dimensional coordination polymer |

| Reference |

Analysis of Coordination Environments and Geometry

While specific X-ray crystallographic data for sodium 4-methoxybenzenesulfinate is not prominently available in the reviewed literature, its coordination environment can be inferred from the fundamental principles of inorganic chemistry and data on related compounds. The structure is defined by the ionic interaction between the sodium cation (Na⁺) and the 4-methoxybenzenesulfinate anion (CH₃OC₆H₄SO₂⁻).

The sulfinate anion features a pyramidal sulfur atom bonded to the benzene ring and two oxygen atoms. The negative charge is delocalized across the two oxygen atoms, which act as Lewis basic sites. The sodium cation, a hard Lewis acid, will preferentially coordinate with these hard oxygen atoms. The coordination could involve a single sodium ion binding to both oxygen atoms of a sulfinate group in a bidentate fashion. More commonly, the sodium ions will be bridged by the sulfinate anions, with each oxygen atom coordinating to a different sodium ion. This bridging interaction typically leads to the formation of a coordination polymer in the solid state.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Polymer Formation)

The solid-state structure of sodium 4-methoxybenzenesulfinate is stabilized by a network of intermolecular forces.

Ionic Bonding and Polymer Formation: The primary force is the strong electrostatic attraction between the positively charged sodium ions and the negatively charged sulfinate anions. As described in the coordination analysis, this ionic bonding often results in the formation of a one-, two-, or three-dimensional coordination polymer, a common structural motif for metal salts of sulfinic acids. nih.gov The use of sodium sulfinate salts as co-initiators in polymerization reactions for other systems, such as dental resins, highlights the chemical reactivity related to their structure. nih.gov

Hydrogen Bonding: Classical hydrogen bonding is not a dominant feature in anhydrous sodium 4-methoxybenzenesulfinate, as the anion lacks strong hydrogen bond donors like -OH or -NH groups. Studies on related sulfone compounds indicate they are generally poor hydrogen bond acceptors. unl.edu However, if the salt is hydrated, the water molecules can act as hydrogen bond donors, interacting with the sulfinate oxygen atoms, and as acceptors, interacting with other water molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For sodium 4-methoxybenzenesulfinate, the UV spectrum is expected to be dominated by π → π* transitions originating in the substituted aromatic ring. While specific spectral data for this exact compound is not detailed in the available search results, data for the closely related compound, sodium p-toluenesulfonate, shows characteristic UV absorption. nih.gov

The electronic structure of the benzene ring is modified by two substituents: the electron-donating methoxy group (-OCH₃) and the sulfinate group (-SO₂Na). These substituents influence the energy of the π molecular orbitals, causing shifts in the absorption bands compared to unsubstituted benzene. The spectrum would likely show strong absorptions corresponding to the primary (E₂) and secondary (B) benzene bands, shifted to longer wavelengths (a bathochromic shift) due to the presence of the activating methoxy group.

Table 1: Expected UV-Vis Absorption Data for Sodium 4-Methoxybenzenesulfinate

| Transition Type | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Primary Band, E₂) | ~220-240 nm | High |

| π → π* (Secondary Band, B) | ~270-290 nm | Moderate |

Note: This data is estimated based on the principles of UV-Vis spectroscopy and data for analogous compounds like sodium p-toluenesulfonate. nih.gov

Derivatization Strategies for Enhanced Spectroscopic Analysis and Trace Detection

For analytical purposes, especially for trace detection in complex mixtures, derivatization is a key strategy. psu.edu This process converts the analyte into a new compound with properties that are more suitable for a specific analytical method, such as enhanced volatility for gas chromatography (GC) or improved detectability for high-performance liquid chromatography (HPLC) or mass spectrometry (MS). psu.educhemscene.com Several derivatization approaches are applicable to sulfinates and related organosulfur compounds.

Conversion for Chromatographic Analysis: Sulfinic acids and their salts can be converted into more stable and chromatographically amenable derivatives like sulfinic esters or sulfonamides. organic-chemistry.orgresearchgate.net

Enhanced LC/MS Detection: A highly sensitive method for detecting trace levels of related alkyl sulfonate impurities in pharmaceuticals involves derivatization with tertiary amines. nih.govresearchgate.net For example, reacting the analyte with trimethylamine (B31210) or triethylamine (B128534) converts it into a quaternary ammonium (B1175870) salt. nih.govresearchgate.net These ionic products are highly polar and can be effectively separated and detected using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry, achieving detection limits in the low parts-per-million (ppm) range. nih.govresearchgate.net

Enhanced HPLC-UV Detection: To improve sensitivity for HPLC with a standard UV detector, derivatization can be employed. For instance, a method for determining trace methanesulfonates involves a two-step derivatization. First, the sulfonate is converted to a more volatile iodoalkane using sodium iodide, which can then be further derivatized to a compound with a strong UV chromophore, allowing for sensitive detection. nih.gov

Derivatization for Trace Detection in Fabrics: For analyzing trace amounts of related sulfonated compounds like perfluorooctane (B1214571) sulfonic acid (PFOS) in textiles, an on-column derivatization method for GC/MS has been developed. researchgate.net This technique uses a reagent like tetrabutylammonium (B224687) hydroxide (B78521), which reacts with the analyte in the hot GC injection port to form a more volatile butyl derivative that can be readily analyzed. researchgate.net

Table 2: Summary of Derivatization Strategies for Sulfinates and Related Compounds

| Analytical Technique | Derivatization Reagent(s) | Purpose of Derivatization | Research Findings |

|---|---|---|---|

| LC/MS | Trimethylamine, Triethylamine | Forms highly polar quaternary ammonium products for HILIC separation and sensitive MS detection. | Enables detection at 1-2 ppm levels in active pharmaceutical ingredients with recoveries over 85%. nih.govresearchgate.net |

| HPLC-UV | Sodium Iodide (NaI), followed by a UV-active agent | Increases volatility and introduces a chromophore for enhanced UV detection. | Allows for sensitive detection of methanesulfonate (B1217627) impurities, avoiding matrix interference. nih.gov |

| NMR Spectroscopy | Chiral derivatizing agents (e.g., 2-formylphenylboronic acid and pinanediol) | Forms diastereomers from enantiomers for quantification of enantiomeric excess (ee). | Enables accurate determination of the enantiopurity of S-chiral sulfinamides by ¹H and ¹⁹F NMR. acs.org |

| GC/MS | Tetrabutylammonium hydroxide (TBAH) | In-situ pyrolytic alkylation to increase volatility for GC analysis. | Allows for determination of trace PFOS in textile samples with detection limits of 58.8 µg/L. researchgate.net |

Computational Chemistry Approaches for Sodium 4 Methoxybenzenesulfinate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of sodium 4-methoxybenzenesulfinate, DFT calculations can be utilized to predict a variety of properties that govern its reactivity.

By solving the Kohn-Sham equations for the system, the electron density distribution can be determined. This, in turn, allows for the calculation of key molecular properties. For instance, the molecular geometry of the 4-methoxybenzenesulfinate anion can be optimized to find its most stable three-dimensional arrangement. From the optimized geometry, parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available.

Furthermore, DFT is instrumental in predicting the reactivity of sodium 4-methoxybenzenesulfinate. The distribution of electron density highlights electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which influences the electron density on the benzene (B151609) ring and the sulfinate group. DFT calculations can quantify this effect.

Table 1: Illustrative DFT-Calculated Properties of the 4-Methoxybenzenesulfinate Anion

This table illustrates the type of data that would be generated from DFT calculations on the 4-methoxybenzenesulfinate anion. The values are hypothetical and serve as an example of the output from such a computational study.

| Property | Calculated Value |

| Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| C-S Bond Length | [Value in Å] |

| S-O Bond Lengths | [Value in Å] |

| C-O-C Bond Angle | [Value in degrees] |

Molecular Modeling and Simulation Studies for Reaction Pathway Prediction and Confirmation

Molecular modeling and simulation encompass a range of computational techniques used to predict and analyze the behavior of molecules over time. For sodium 4-methoxybenzenesulfinate, these methods are particularly valuable for predicting and confirming reaction pathways. This compound can participate in various reactions, and understanding the mechanisms is crucial for its application in organic synthesis.

Transition state theory is a fundamental concept in this area. By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For example, in a reaction where the sulfinate acts as a nucleophile, molecular modeling can be used to simulate the approach of the sulfinate to an electrophile. By calculating the energy at each step of the interaction, a reaction profile can be constructed. This profile would show the energy of the reactants, the transition state, any intermediates, and the products. Such studies can help in understanding the feasibility of a proposed reaction mechanism and can guide the design of new synthetic routes.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrochemical Properties

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and its electronic properties. nih.gov The energy and spatial distribution of these orbitals provide critical information about how sodium 4-methoxybenzenesulfinate will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. thaiscience.info

For sodium 4-methoxybenzenesulfinate, the presence of the electron-donating methoxy group is expected to raise the energy of the HOMO, potentially making the compound a better electron donor compared to unsubstituted benzenesulfinate. The distribution of the HOMO and LUMO across the molecule can also reveal the most probable sites for reaction.

The electrochemical properties of a compound are also closely linked to its frontier orbitals. The energy of the HOMO is related to the ionization potential and the oxidation potential, while the LUMO energy is related to the electron affinity and the reduction potential. Therefore, by calculating the HOMO and LUMO energies, it is possible to make predictions about the electrochemical behavior of sodium 4-methoxybenzenesulfinate.

Table 2: Illustrative Frontier Molecular Orbital Data for the 4-Methoxybenzenesulfinate Anion

This table provides an example of the kind of data that would be obtained from a frontier molecular orbital analysis. The values are for illustrative purposes.

| Parameter | Calculated Value |

| HOMO Energy | [Value in eV] |

| LUMO Energy | [Value in eV] |

| HOMO-LUMO Gap | [Value in eV] |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like 4-methoxybenzenesulfinate, understanding its conformational preferences is essential as different conformers can have different energies and reactivities.

The key rotatable bonds in the 4-methoxybenzenesulfinate anion are the bond between the benzene ring and the sulfur atom, and the bond between the oxygen and the methyl group of the methoxy substituent. Rotation around these bonds can lead to various conformers.

Future Directions and Emerging Research Avenues in Sodium 4 Methoxybenzenesulfinate Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry has become a paramount goal in modern synthetic planning. nih.gov Consequently, a significant future direction lies in developing innovative and environmentally benign methods for the synthesis of sodium 4-methoxybenzenesulfinate and its derivatives. Traditional methods are being re-evaluated in favor of processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts offers a highly sustainable alternative to conventional methods. For instance, laccase has been successfully employed as an eco-friendly biocatalyst for the coupling of 4-substituted urazoles with sodium arylsulfinates in a phosphate (B84403) buffer, using air as the oxidant. rsc.org This enzymatic oxidative-sulfonylation proceeds in high yields and represents a significant step towards greener synthesis. rsc.org

Use of SO₂ Surrogates: To avoid the challenges of handling gaseous sulfur dioxide, stable and solid SO₂ surrogates have been developed. One such example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which allows for the convenient synthesis of sodium arylsulfinates from aryl bromides. rsc.org

Process Optimization for Waste Reduction: Innovations in process chemistry aim to improve efficiency and reduce environmental impact. One patented method for a similar compound, sodium 4-methylbenzenesulfinate (B2793641), involves the dropwise addition of a dichloromethane (B109758) solution of the corresponding sulfonyl chloride into an aqueous solution of sodium sulfite (B76179). google.com This technique prevents the hydrolysis of the sulfonyl chloride, allows for the recovery and reuse of the solvent, and results in a cleaner production environment with reduced emissions. google.com

Comparison of Synthetic Approaches for Arylsulfinates

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis | Often involves harsh reagents and organic solvents. | Well-established procedures. | google.com |

| Enzymatic Synthesis | Uses biocatalysts (e.g., laccase) in aqueous buffers. | Eco-friendly, high yields, mild conditions. | rsc.org |

| SO₂ Surrogate Method | Employs solid SO₂ carriers like DABSO. | Avoids handling gaseous SO₂, convenient. | rsc.org |

| Optimized Industrial Process | Focuses on solvent recovery and preventing side reactions. | Cleaner production, higher efficiency, reduced waste. | google.com |

Exploration of Novel Catalytic Systems for Tailored Transformations